Cas no 99045-19-9 (4-Benzyloxy-3,5-difluorophenol)

4-Benzyloxy-3,5-difluorophenol is a fluorinated phenolic compound featuring a benzyloxy substituent at the para position relative to the hydroxyl group. Its key structural attributes include the presence of two fluorine atoms at the 3- and 5-positions, enhancing its electron-withdrawing properties and reactivity in synthetic applications. This compound is particularly valuable as an intermediate in pharmaceutical and agrochemical synthesis, where its difluorophenol moiety contributes to improved metabolic stability and bioavailability in target molecules. The benzyloxy group offers additional versatility for further functionalization or deprotection under mild conditions. Its well-defined structure ensures consistent performance in coupling reactions and other transformations requiring regioselective control.
4-Benzyloxy-3,5-difluorophenol structure
99045-19-9 structure
Product Name:4-Benzyloxy-3,5-difluorophenol
CAS No:99045-19-9
MF:C13H10F2O2
MW:236.214110851288
CID:1066898
PubChem ID:14207642
Update Time:2025-11-01

4-Benzyloxy-3,5-difluorophenol Chemical and Physical Properties

Names and Identifiers

    • 4-Benzyloxy-3,5-difluorophenol
    • 3,5-Difluoro-4-(phenylmethoxy)phenol
    • 3,5-difluoro-4-phenylmethoxyphenol
    • 4-(Benzyloxy)-3,5-difluorophenol
    • A1-10880
    • E98084
    • 99045-19-9
    • SCHEMBL9823890
    • 4-Benzyloxy-3,5-difluoro-phenol
    • MFCD29044713
    • DB-340047
    • PCTUISSPYKBYNK-UHFFFAOYSA-N
    • Phenol, 3,5-difluoro-4-(phenylmethoxy)-
    • Inchi: 1S/C13H10F2O2/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2
    • InChI Key: PCTUISSPYKBYNK-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1OCC1C=CC=CC=1)F)O

Computed Properties

  • Exact Mass: 236.06488588g/mol
  • Monoisotopic Mass: 236.06488588g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.305±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 42-44 ºC
  • Solubility: Almost insoluble (0.019 g/l) (25 º C),

4-Benzyloxy-3,5-difluorophenol Security Information

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4-Benzyloxy-3,5-difluorophenol Suppliers

Amadis Chemical Company Limited
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(CAS:99045-19-9)4-Benzyloxy-3,5-difluorophenol
Order Number:A1217149
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:34
Price ($):284
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Additional information on 4-Benzyloxy-3,5-difluorophenol

4-Benzyloxy-3,5-difluorophenol (CAS No. 99045-19-9): A Versatile Fluorinated Phenolic Compound in Modern Chemistry

4-Benzyloxy-3,5-difluorophenol (CAS 99045-19-9) is a fluorinated phenolic derivative that has gained significant attention in pharmaceutical and material science research. This compound, characterized by its benzyl-protected hydroxyl group and difluorinated aromatic ring, serves as a crucial building block in organic synthesis. The strategic placement of fluorine atoms at the 3- and 5-positions of the phenolic ring enhances its electronic properties, making it particularly valuable for designing advanced materials and bioactive molecules.

The growing interest in fluorinated organic compounds stems from their unique physicochemical properties. Researchers frequently search for "difluorophenol derivatives applications" and "benzyloxy phenol synthesis," reflecting the compound's relevance in contemporary chemistry. 4-Benzyloxy-3,5-difluorophenol demonstrates improved stability compared to non-fluorinated analogs, a feature that answers common queries about "how does fluorination affect phenol reactivity." Its lipophilicity and metabolic stability make it particularly interesting for medicinal chemistry applications.

In pharmaceutical research, this compound serves as a key intermediate for developing enzyme inhibitors and receptor modulators. The presence of fluorine atoms allows for precise tuning of molecular interactions, addressing frequent search terms like "fluorine in drug design" and "phenolic compounds in medicine." Recent studies highlight its potential in creating selective kinase inhibitors, particularly for targets involved in inflammatory pathways. The benzyl protecting group offers synthetic flexibility, enabling controlled deprotection during multi-step syntheses.

Material scientists value 4-Benzyloxy-3,5-difluorophenol for developing advanced polymers with enhanced thermal stability. The compound's ability to participate in cross-coupling reactions makes it valuable for creating fluorinated polyethers and high-performance resins. These applications respond to trending searches about "fluorinated materials for electronics" and "heat-resistant polymer additives." The difluorophenol moiety contributes to reduced crystallinity in polymers while maintaining mechanical strength.

Synthetic protocols for 4-Benzyloxy-3,5-difluorophenol typically involve electrophilic aromatic fluorination followed by benzyl protection. This process addresses common laboratory questions about "how to introduce fluorine to aromatic rings" and "protecting group strategies for phenols." Modern approaches utilize transition metal catalysis to achieve higher yields and selectivity, reflecting the industry's shift toward green chemistry principles. The compound's synthesis often appears in discussions about "sustainable fluorination methods."

Analytical characterization of 99045-19-9 typically involves NMR spectroscopy (particularly 19F NMR), mass spectrometry, and HPLC purity analysis. These techniques verify the compound's identity and quality, responding to frequent searches about "how to analyze fluorinated compounds." The distinct fluorine chemical shifts provide valuable structural information, while chromatographic methods ensure the absence of synthetic byproducts.

The commercial availability of 4-Benzyloxy-3,5-difluorophenol has increased significantly, with suppliers offering various packaging scales from milligram to kilogram quantities. Market trends show growing demand for this intermediate, particularly from contract research organizations and academic laboratories. Price fluctuations often correlate with raw material costs for fluorination reagents and benzyl derivatives, topics frequently searched by procurement specialists.

Storage and handling recommendations for CAS 99045-19-9 emphasize protection from moisture and light exposure to maintain stability. Proper storage conditions answer common queries about "how to store fluorophenol compounds." The compound typically ships as a white to off-white crystalline powder at room temperature, with stability data indicating excellent shelf life when stored correctly.

Future research directions for 4-Benzyloxy-3,5-difluorophenol include exploration of its photophysical properties for OLED applications and investigation of its biological activity profiles. These potential applications align with trending scientific searches about "fluorinated materials for optoelectronics" and "phenolic compounds with biological activity." The compound's versatility ensures its continued importance in both academic research and industrial applications across multiple chemistry disciplines.

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Amadis Chemical Company Limited
(CAS:99045-19-9)4-Benzyloxy-3,5-difluorophenol
A1217149
Purity:99%
Quantity:1g
Price ($):284
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